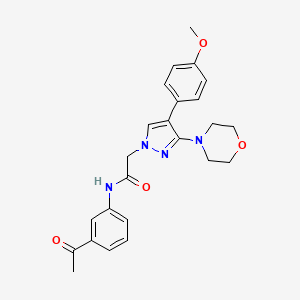
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone, commonly referred to as DMAPT, is an organofluorine compound that has been used in numerous scientific research applications, such as organic synthesis and medicinal chemistry. This compound was first synthesized in the early 1980s and has since been used in various fields of research. DMAPT is a versatile compound with a wide range of uses due to its unique chemical structure, which makes it ideal for a variety of applications.
科学的研究の応用
DMAPT has been used in numerous scientific research applications, including organic synthesis and medicinal chemistry. In organic synthesis, DMAPT has been used as a catalyst for the synthesis of a variety of compounds, including amines, heterocycles, and polymers. In medicinal chemistry, DMAPT has been used as a building block for the synthesis of a variety of drugs and pharmaceuticals. In addition, DMAPT has been used in the synthesis of novel compounds for use in drug discovery and development.
作用機序
DMAPT acts as an electrophile in the synthesis of organic compounds. This means that it is a molecule that is attracted to electron-rich molecules, such as amines and heterocycles. When DMAPT reacts with these molecules, it forms a covalent bond, resulting in the formation of a new compound.
Biochemical and Physiological Effects
DMAPT has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, DMAPT has been found to have neuroprotective and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of using DMAPT in laboratory experiments is that it is relatively inexpensive and easy to obtain. Furthermore, DMAPT is a versatile compound that can be used in a wide variety of applications. However, there are some limitations to using DMAPT in laboratory experiments. For example, DMAPT is a highly reactive compound, which can lead to the formation of unwanted byproducts. In addition, DMAPT is a volatile compound, which can make it difficult to handle in the laboratory.
将来の方向性
There are a number of potential future directions for the use of DMAPT in scientific research. One potential direction is the use of DMAPT in the synthesis of novel compounds for use in drug discovery and development. Another potential direction is the use of DMAPT in the synthesis of polymers for use in materials science. In addition, DMAPT could be used to synthesize new compounds for use in medical imaging, such as MRI and PET scans. Finally, DMAPT could be used to synthesize new compounds for use in biotechnology, such as enzymes and proteins.
合成法
DMAPT is synthesized by a two-step process that involves the reaction of dimethylaminopyridine and trifluoroacetic anhydride. The first step is to synthesize the dimethylaminopyridine (DMAP) by reacting pyridine with dimethylamine in the presence of a base. The second step is to react the DMAP with trifluoroacetic anhydride to form the DMAPT. This reaction can be carried out in a variety of solvents, such as dichloromethane, toluene, and hexane.
特性
IUPAC Name |
1-[4-(dimethylamino)pyridin-3-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)7-3-4-13-5-6(7)8(15)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCDCYVFCNNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=NC=C1)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)pyridin-3-yl)-2,2,2-trifluoroethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

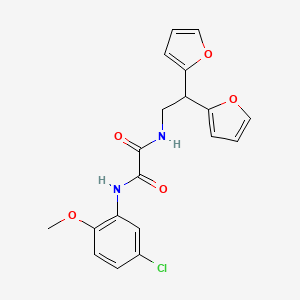

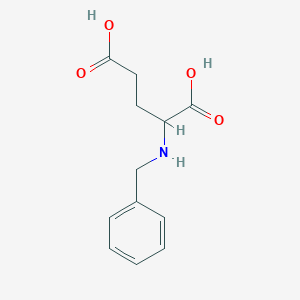
![3-(morpholin-4-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2455719.png)
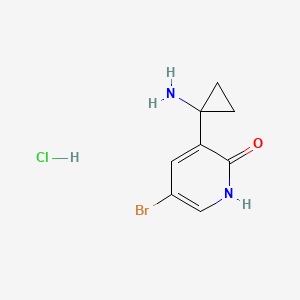
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-9-methylpurin-6-amine](/img/structure/B2455721.png)

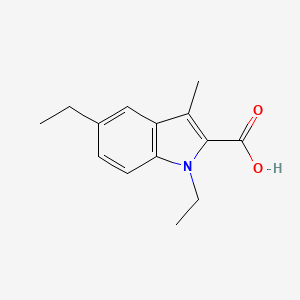

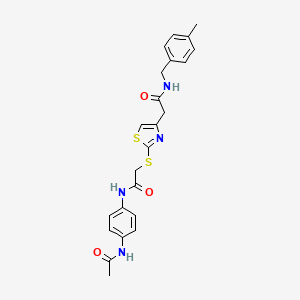

![N-(2-chlorophenyl)-2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetamide](/img/structure/B2455732.png)

